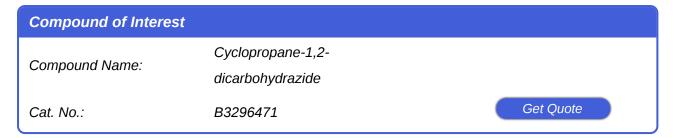


Spectroscopic Analysis of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for **Cyclopropane-1,2-dicarbohydrazide**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the known spectroscopic data of its precursor, cis-cyclopropane-1,2-dicarboxylic acid, and its derivatives, combined with established principles of spectroscopic interpretation for the carbohydrazide functional group. This guide also outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **Cyclopropane-1,2-dicarbohydrazide** and its precursor.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data



| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|--|-------------------------------------|---|
| Cyclopropane-1,2- dicarbohydrazide | ¹ H | 1.0 - 1.5 (m, 2H, CH ₂) | Methylene protons of the cyclopropane ring. |
| 2.0 - 2.5 (m, 2H, CH) | Methine protons of the cyclopropane ring. | | |
| 4.0 - 4.5 (br s, 4H, NH ₂) | Amine protons of the hydrazide group, likely broad and exchangeable with D ₂ O. | | |
| 7.5 - 8.5 (br s, 2H, NH) | Amide protons of the hydrazide group, likely broad and exchangeable with D ₂ O. | | |
| 13 C | ~15-25 (CH ₂) | Cyclopropane methylene carbon. | |
| ~25-35 (CH) | Cyclopropane methine carbons. | | • |
| ~170-175 (C=O) | Carbonyl carbons of the hydrazide group. | - | |
| cis-Cyclopropane-1,2- dicarboxylic acid[1] | ¹ H | 1.47 (q, 2H, CH ₂) | |
| 2.13 (t, 2H, CH) | | | - |
| 11.2 (br s, 2H, COOH) | - | | |
| 13C | 16.5 (CH ₂) | _ | |
| 24.9 (CH) | | _ | |
| 173.8 (C=O) | | | |



Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Vibration Mode |
|--------------------|--|--|
| N-H (Amine) | 3400 - 3200 | Stretching (two bands for primary amine) |
| N-H (Amide) | 3300 - 3100 | Stretching |
| C-H (Cyclopropane) | 3100 - 3000 | Stretching |
| C=O (Amide I) | 1680 - 1630 | Stretching |
| N-H (Amide II) | 1640 - 1550 | Bending |
| C-N | 1400 - 1200 | Stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value/Observation |
|--|--|
| Molecular Formula | C ₅ H ₁₀ N ₄ O ₂ [2] |
| Molecular Weight | 158.16 g/mol [2] |
| Predicted Molecular Ion (M+) | m/z 158 |
| Predicted Key Fragment Ions | m/z 127 ([M-NHNH ₂]+) |
| m/z 98 ([M-2(NHNH ₂)] ⁺) | |
| m/z 69 (Cyclopropane-1,2-dicarbonyl fragment) | _ |
| m/z 41 (Cyclopropyl fragment) | _ |

Experimental Protocols Synthesis of Cyclopropane-1,2-dicarbohydrazide

The synthesis of **Cyclopropane-1,2-dicarbohydrazide** is typically achieved through the reaction of cis- or trans-cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate.

Materials:



- cis-Cyclopropane-1,2-dicarboxylic acid
- Hydrazine hydrate (N₂H₄·H₂O)
- Absolute ethanol
- Round-bottom flask
- · Reflux condenser
- Magnetic stirrer
- · Heating mantle
- · Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve cis-cyclopropane-1,2-dicarboxylic acid in a minimal amount
 of absolute ethanol.
- Add a stoichiometric excess (typically 2.2 equivalents) of hydrazine hydrate to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
- Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, Cyclopropane-1,2-dicarbohydrazide, is expected to precipitate out of the solution upon cooling.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the final **Cyclopropane-1,2-dicarbohydrazide**.



Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **Cyclopropane-1,2-dicarbohydrazide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Analysis: Obtain a standard one-dimensional ¹H spectrum. To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed.
- ¹³C NMR Analysis: Obtain a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2.2 Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 2.

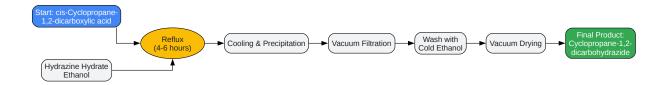
2.2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Analyze the sample using a mass spectrometer capable of providing high-resolution mass data (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
- Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule, as suggested in Table 3.



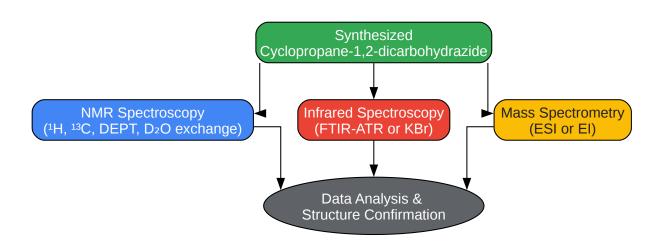
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of **Cyclopropane-1,2-dicarbohydrazide**.



Click to download full resolution via product page

Caption: Synthesis workflow for **Cyclopropane-1,2-dicarbohydrazide**.



Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for structural confirmation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopropane-1,2-dicarbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3296471#spectroscopic-data-nmr-ir-ms-of-cyclopropane-1-2-dicarbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com